Chain Length Determines Radical Cyclization Pathway: (3-Bromobutyl)cyclopropane vs. (3-Bromopropyl)cyclopropane
In radical ring expansion reactions of methylenecyclopropane derivatives, the 3-bromopropyl-substituted analog shows exo-favored radical attack and yields products corresponding to endo C–C bond rupture. In contrast, the 3-bromobutyl-substituted derivative exhibits equal Gibbs energy barriers for endo and exo attacks, and thermodynamically favors exo C–C bond rupture as the most favorable product pathway [1]. This reversal in reaction selectivity is a direct consequence of the additional methylene unit in the butyl chain.
| Evidence Dimension | Radical cyclization regioselectivity |
|---|---|
| Target Compound Data | Gibbs energy barriers for endo and exo attacks are equal; product corresponding to rupture of exo C–C bond is thermodynamically most favorable |
| Comparator Or Baseline | 1-(3-bromopropyl)-2-ethyl-3-methylenecyclopropane: exo attack favored; endo C–C bond rupture yields most favorable product |
| Quantified Difference | Equal vs. exo-favored barriers; reversed C–C bond cleavage preference (exo vs. endo) |
| Conditions | ROMP2/6-311++G(d,p)//UB3LYP/6-31G(d,p) theory level with PCM-UAHF solvent model |
Why This Matters
Researchers synthesizing cyclopentane-fused or ring-expanded scaffolds via radical pathways must select the butyl analog over the propyl analog to access the exo-cleavage product series.
- [1] Ardura, D., & Sordo, T. L. (2006). Radical Ring Expansion Reactions of Methylenecyclopropane Derivatives: A Theoretical Study. Journal of Organic Chemistry, 71(13), 4803–4809. View Source
